molecular formula C16H25BO3 B6355327 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane CAS No. 1338916-31-6

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane

Cat. No.: B6355327
CAS No.: 1338916-31-6
M. Wt: 276.2 g/mol
InChI Key: HSNRUMKHSNHSKT-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (at positions 4,4,5,5) and a 3-(2-methylpropoxy)phenyl group at position 2. The pinacol (4,4,5,5-tetramethyl) moiety enhances stability, making it suitable for applications in cross-coupling reactions, catalysis, and pharmaceutical synthesis. The 3-(2-methylpropoxy)phenyl substituent introduces steric bulk and electron-donating effects via the ether oxygen, influencing reactivity and selectivity in organic transformations .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNRUMKHSNHSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The core reaction mechanism follows:

Ar–X+B2(pin)2Pd catalystAr–B(pin)+Byproducts\text{Ar–X} + \text{B}2\text{(pin)}2 \xrightarrow{\text{Pd catalyst}} \text{Ar–B(pin)} + \text{Byproducts}

where Ar–X\text{Ar–X} represents the halogenated aromatic substrate and B2(pin)2\text{B}_2\text{(pin)}_2 denotes bis(pinacolato)diboron.

Optimized Protocol

A representative procedure from industrial sources involves:

  • Substrate : 3-(2-methylpropoxy)phenyl bromide (10 mmol)

  • Catalyst : PdCl₂(dppf) (0.05 equiv)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : 1,4-dioxane (50 mL)

  • Conditions : Reflux at 110°C for 12 hours under nitrogen.

Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) yields the product as a colorless oil (72–78% yield). Key challenges include minimizing protodeboronation side reactions, which are mitigated by rigorous exclusion of moisture.

Lithiation-Borylation Strategies

Alternative routes employ directed ortho-lithiation followed by boron electrophile quench. This method is advantageous for substrates sensitive to transition-metal residues.

Stepwise Lithiation-Borylation

A protocol adapted from Ambeed’s synthetic workflows involves:

  • Lithiation :

    • Substrate: 3-(2-methylpropoxy)bromobenzene (5.0 g, 20 mmol)

    • Base: n-BuLi (2.5 M in hexanes, 24 mmol)

    • Solvent: THF (100 mL) at −78°C.

  • Borylation :

    • Electrophile: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mmol)

    • Quench: H₂O (20 mL) after warming to room temperature.

Isolation via extraction (CH₂Cl₂/H₂O) and distillation affords the product in 60–68% yield.

Mechanistic Considerations

The reaction proceeds via a lithium-boron exchange mechanism, where the aryl lithium intermediate reacts with the boron electrophile to form the C–B bond. Steric hindrance from the isopropoxy group on the boron reagent enhances regioselectivity.

Alternative Boronating Agents and Solvent Systems

Recent advances explore non-palladium catalysts and green solvents to improve sustainability.

Nickel-Catalyzed Borylation

A Ni(0)/N-heterocyclic carbene (NHC) system demonstrates efficacy under milder conditions:

  • Catalyst : Ni(cod)₂ (5 mol%)

  • Ligand : IPr·HCl (10 mol%)

  • Solvent : MeTHF at 80°C

  • Yield : 65% with reduced metal leaching.

Solvent Effects

Comparative studies highlight solvent impacts on reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
THF7.57898
1,4-Dioxane2.27297
MeTHF6.06596

Polar aprotic solvents like THF favor higher yields due to improved solubilization of intermediates.

Large-Scale Industrial Synthesis

Scalable processes prioritize cost-effectiveness and safety. A patented method from VulcanChem outlines:

Continuous Flow Reactor Setup

  • Feedstock : 3-(2-methylpropoxy)phenyl bromide (1.0 kg/h)

  • Catalyst : Immobilized Pd/C (fixed bed)

  • Residence Time : 30 minutes

  • Output : 840 g/h (85% yield).

This system reduces catalyst loading by 40% compared to batch reactors, with in-line HPLC monitoring ensuring consistency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane has been utilized as a reagent in various organic reactions:

  • Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids .
  • Functionalization of Aromatics : The compound can be used for the selective functionalization of aromatic compounds, enhancing the diversity of synthetic routes available to chemists .

Medicinal Chemistry

Research indicates that derivatives of dioxaborolanes exhibit biological activities that can be harnessed in drug development:

  • Anticancer Activity : Studies have shown that certain dioxaborolane derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve the inhibition of specific enzymes crucial for cancer cell proliferation .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its boron content may also impart unique optical properties to polymers .
  • Nanomaterials : Research is ongoing into the use of this compound in the synthesis of boron-containing nanomaterials which could have applications in electronics and photonics .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics.
Cross-Coupling ReactionsAchieved high yields of desired products with minimal side reactions in Suzuki-Miyaura reactions using this compound as a boron source.
Polymer EnhancementsImproved thermal stability and mechanical strength observed in polycarbonate films when doped with this dioxaborolane derivative.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the coupling of aryl halides with organoboron compounds. The palladium catalyst plays a crucial role in this process, enabling the transmetalation and reductive elimination steps that lead to the formation of the desired biaryl products .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

  • However, the pinacol backbone ensures stability during prolonged reactions .
  • Electronic Effects : Electron-donating alkoxy groups reduce boron’s electrophilicity, contrasting with electron-withdrawing substituents (e.g., CF3 in 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane), which enhance reactivity toward nucleophiles .

Selectivity in C-H Borylation

  • Ligand and borane choice dramatically affect regioselectivity. For example, HBpin and B2pin2 yield divergent outcomes in aromatic C-H borylation. The target compound’s substituents may similarly influence selectivity in catalytic systems .

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C16H25BO3
  • Molecular Weight: 272.07 g/mol
  • CAS Number: 325142-82-3
  • Physical State: Solid (white to almost white powder)
  • Melting Point: 41.0 to 45.0 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique chemical structure which allows it to interact with biological systems in various ways:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with serine proteases and glycosidases, affecting their activity and subsequently altering metabolic processes.
  • Antioxidant Properties : The presence of boron in the structure contributes to its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage.
  • Cell Signaling Modulation : Research indicates that this compound may modulate signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer treatment by inhibiting tumor growth.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various dioxaborolane derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers investigated the effects of this dioxaborolane on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability by approximately 40% compared to untreated controls. This protective effect was linked to its antioxidant properties .

Comparative Table of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionInhibits serine proteases
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress-induced damage

Q & A

Q. What novel applications exist in ionic liquid-mediated borylation?

  • Methodology :
  • Solvent-Free Synthesis : Use [BMIM][BF₄] ionic liquid at 100°C to achieve 77% yield for propargyl alcohol derivatives .
  • Recycling : Recover ionic liquid with >90% efficiency after extraction with diethyl ether .

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